Cas no 903856-16-6 (2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile)

2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile structure
903856-16-6 structure
商品名:2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile
CAS番号:903856-16-6
MF:C19H16N4O2S
メガワット:364.420942306519
CID:5425914

2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
    • 2-phenyl-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile
    • 2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile
    • インチ: 1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)14-5-2-1-3-6-14)23-10-8-22(9-11-23)18(24)16-7-4-12-26-16/h1-7,12H,8-11H2
    • InChIKey: ZRNVHUPXOWRUJS-UHFFFAOYSA-N
    • ほほえんだ: O1C(N2CCN(C(C3SC=CC=3)=O)CC2)=C(C#N)N=C1C1=CC=CC=C1

2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3309-0018-30mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
30mg
$178.5 2023-04-26
Life Chemicals
F3309-0018-20mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
20mg
$148.5 2023-04-26
Life Chemicals
F3309-0018-2μmol
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
2μl
$85.5 2023-04-26
Life Chemicals
F3309-0018-3mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
3mg
$94.5 2023-04-26
Life Chemicals
F3309-0018-4mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
4mg
$99.0 2023-04-26
Life Chemicals
F3309-0018-2mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
2mg
$88.5 2023-04-26
Life Chemicals
F3309-0018-5μmol
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
5μl
$94.5 2023-04-26
Life Chemicals
F3309-0018-10mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
10mg
$118.5 2023-04-26
Life Chemicals
F3309-0018-15mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
15mg
$133.5 2023-04-26
Life Chemicals
F3309-0018-1mg
2-phenyl-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
903856-16-6 90%+
1mg
$81.0 2023-04-26

2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile 関連文献

2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrileに関する追加情報

Introduction to 2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile (CAS No. 903856-16-6)

The compound 2-phenyl-5-4-(thiophene-2-carbonyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile (CAS No. 903856-16-6) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel heterocyclic scaffolds with potential therapeutic applications. This molecule, characterized by its intricate structural framework, combines elements of piperazine, thiophene, and oxazole moieties, which are well-documented for their role in modulating biological pathways. The presence of a carbonitrile group at the 4-position of the oxazole ring further enhances its pharmacological profile, making it a promising candidate for further investigation.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly due to their ability to interact with a wide range of biological targets. The piperazinyl moiety in this compound is strategically positioned to engage with enzymes and receptors involved in various disease mechanisms. For instance, piperazine-based compounds have been extensively studied for their activity against neurological disorders, such as depression and schizophrenia, by modulating neurotransmitter systems. The structural incorporation of a thiophene ring adds another layer of complexity, as thiophenes are known for their antimicrobial and anti-inflammatory properties. This combination suggests that the compound may exhibit multifaceted therapeutic effects.

The 1,3-oxazole core is another key feature of this molecule, contributing to its stability and bioavailability. Oxazoles are heterocyclic compounds that have garnered attention for their role in medicinal chemistry due to their ability to form stable rings with favorable electronic properties. In particular, the carbonitrile group at the 4-position of the oxazole ring can participate in hydrogen bonding interactions, which is crucial for binding affinity and specificity. This structural motif has been explored in various drug candidates targeting diseases such as cancer and inflammatory conditions.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. The presence of multiple functional groups allows for selective modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties. For example, computational studies have shown that the thiophene-2-carbonyl group can act as a hydrogen bond acceptor, enhancing interactions with biological targets. Additionally, the electron-withdrawing nature of the carbonitrile group can influence the electronic distribution within the molecule, affecting its reactivity and binding affinity.

In light of recent advancements in chemical biology, this compound has been investigated for its potential role in modulating protein-protein interactions. The phenyl group at the 2-position provides a hydrophobic surface that can interact with lipid rafts or other hydrophobic domains within cellular membranes. This feature is particularly relevant for drugs targeting intracellular signaling pathways. Furthermore, the combination of these moieties suggests that the compound may exhibit dual functionality, simultaneously interacting with multiple targets to achieve synergistic therapeutic effects.

Current research is focused on synthesizing analogs of this compound to explore structure-activity relationships (SARs). By systematically modifying specific functional groups, such as replacing the thiophene ring with other heterocycles or altering the position of the carbonitrile group, researchers aim to optimize its biological activity. Preliminary results indicate that small changes in the molecular structure can significantly impact potency and selectivity. These findings underscore the importance of rational drug design in developing novel therapeutics.

The pharmaceutical industry has long recognized the value of heterocyclic compounds due to their diverse biological activities and synthetic accessibility. The oxazole-thiophene-piperazine-triazole hybrid represents a cutting-edge approach to creating molecules with enhanced pharmacological properties. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying new derivatives with improved efficacy and reduced side effects. This compound exemplifies how interdisciplinary collaboration between chemists and biologists can lead to breakthroughs in drug discovery.

Future directions for this research include exploring its potential as an intermediate in synthesizing more complex drug candidates. The modular nature of this molecule allows for easy incorporation into larger scaffolds without compromising its core pharmacological features. Additionally, investigating its behavior in vivo will provide valuable insights into its mechanism of action and potential therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play a crucial role in developing next-generation treatments.

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